Secodihydro-hydramicromelin B
Description
Contextualization within the Phenylpropanoid Class of Natural Products
Secodihydro-hydramicromelin B belongs to the diverse family of natural products known as phenylpropanoids. lookchem.com Phenylpropanoids are characterized by a C6-C3 carbon skeleton, consisting of a six-carbon aromatic phenyl group and a three-carbon propene tail. This structural motif is derived from the amino acids phenylalanine and tyrosine in plants. The phenylpropanoid class is vast and includes simpler compounds as well as more complex molecules like coumarins, lignans, and flavonoids. lookchem.com These compounds are widely distributed in the plant kingdom and are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antiviral effects.
This compound, with its molecular formula C15H18O8, fits within this structural classification. chemfaces.com It is one of many phenylpropanoids that have been isolated from natural sources, in this case, the plant Equisetum hyemale L. targetmol.combioscience.co.ukmedchemexpress.comchemondis.com The study of individual phenylpropanoids like this compound contributes to a deeper understanding of the chemical diversity and potential applications of this significant class of natural products.
Rationale for Comprehensive Academic Investigation of this compound
The primary impetus for the comprehensive academic investigation of this compound stems from its identity as a natural product with potential, yet largely unexplored, biological activities. Natural products have historically been a rich source of lead compounds for drug discovery and have provided valuable tools for biological research. The isolation of this compound from Equisetum hyemale, a plant with a history of use in traditional medicine, further supports the rationale for its scientific scrutiny. researchgate.net
The investigation into compounds like this compound is driven by the continuous search for novel chemical structures with unique biological functions. Understanding the bioactivity of this compound could lead to new therapeutic avenues or provide insights into biological pathways. The broader family of phenylpropanoids, to which this compound belongs, is known for a wide array of pharmacological properties, providing a strong basis for investigating the specific potential of this compound.
Overview of Existing Research Trajectories for this compound
Current research on this compound is primarily focused on its isolation, characterization, and preliminary exploration of its biological properties. The compound has been successfully extracted from Equisetum hyemale L. targetmol.commedchemexpress.comchemondis.com The availability of the purified compound is a critical first step that enables further in-depth studies.
While specific, extensive biological activity data for this compound is still emerging, the research trajectory follows a logical path for natural product investigation. This includes:
Isolation and Structural Elucidation: The initial and fundamental research involves extracting the compound from its natural source and determining its precise chemical structure.
Screening for Biological Activity: Once isolated, the compound is typically screened against a variety of biological targets to identify any potential therapeutic effects. Given the known activities of other phenylpropanoids, this could include assays for antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties.
Synthesis: Although not extensively documented in the public domain, another research avenue involves the chemical synthesis of this compound. Total synthesis would provide a reliable source of the compound for further research, independent of its natural availability, and allow for the creation of structural analogs to explore structure-activity relationships.
The current stage of research positions this compound as a compound of interest with the potential for future discoveries in the fields of phytochemistry and pharmacology.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1212148-58-7 bioscience.co.uk |
| Molecular Formula | C15H18O8 chemfaces.com |
| Molecular Weight | 326.3 g/mol bioscience.co.uk |
| Common Name | (rac)-Secodihydro-hydramicromelin B medchemexpress.com |
| Natural Source | Equisetum hyemale L. targetmol.combioscience.co.ukmedchemexpress.comchemondis.com |
Structure
3D Structure
Properties
IUPAC Name |
3-[5-(3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl)-2-hydroxy-4-methoxyphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O8/c1-15(21)13(19)12(23-14(15)20)8-5-7(3-4-11(17)18)9(16)6-10(8)22-2/h5-6,12-13,16,19,21H,3-4H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLUQONOBPMVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1=O)C2=C(C=C(C(=C2)CCC(=O)O)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Advanced Structural Elucidation Methodologies
Strategic Approaches for Extraction and Enrichment from Natural Sources
The initial and critical phase in the study of Secodihydro-hydramicromelin B involves its extraction from Equisetum hyemale L. and its enrichment to a level suitable for purification and analysis.
The preparation of the plant material is a foundational step that significantly influences the yield and purity of the extracted compounds. For the isolation of this compound, the aerial parts of Equisetum hyemale L. are harvested and subjected to a drying process to reduce moisture content and preserve the chemical integrity of its constituents.
The dried plant material is then pulverized to a fine powder to increase the surface area for efficient solvent extraction. The extraction is typically performed using a solvent system optimized for the polarity of the target compound. A common approach involves sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to fractionate the chemical constituents based on their solubility. Given the likely polar nature of this compound, it is predominantly found in the more polar solvent fractions, such as the methanolic or ethanolic extracts.
| Parameter | Optimized Protocol |
| Plant Part | Aerial parts of Equisetum hyemale L. |
| Preparation | Air-dried and powdered |
| Extraction Solvent | Methanol or Ethanol |
| Extraction Method | Maceration or Soxhlet extraction |
| Temperature | Room temperature or gentle heating |
| Duration | 24-72 hours |
Following the initial extraction, the crude extract containing a complex mixture of phytochemicals undergoes several stages of chromatographic separation to isolate this compound in a pure form.
Preparative HPLC is a high-resolution purification technique that is indispensable for the final isolation of pure compounds from complex mixtures. researchgate.net It operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material. For the purification of this compound, a reversed-phase HPLC column (e.g., C18) is often employed.
The process involves injecting a concentrated fraction enriched with the target compound onto the column. A gradient elution method, typically using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is applied. The composition of the mobile phase is gradually changed to selectively elute compounds based on their hydrophobicity. Fractions are collected at specific time intervals, and those containing the pure this compound are identified by analytical HPLC and pooled.
| Parameter | Typical Conditions |
| Stationary Phase | C18 silica (B1680970) gel |
| Mobile Phase | Gradient of water and acetonitrile/methanol |
| Detection | UV-Vis Diode Array Detector (DAD) |
| Flow Rate | Optimized for column dimensions |
| Sample Load | Dependent on column capacity |
Countercurrent Chromatography is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of the sample. dntb.gov.ua This method is particularly advantageous for the separation of polar and labile natural products. In the purification of this compound, CCC can be used as an intermediary purification step to handle larger sample loads and remove major impurities before the final polishing step with preparative HPLC. The selection of a suitable biphasic solvent system is crucial for a successful separation and is based on the partition coefficient (K) of the target compound.
Flash chromatography is a rapid form of preparative column chromatography that is often used for the initial fractionation of the crude extract. It is a lower-resolution technique compared to HPLC but is highly effective for separating major classes of compounds. A silica gel or reversed-phase C18 stationary phase can be used, with a solvent system chosen to achieve optimal separation of the fraction containing this compound.
Solid-Phase Extraction (SPE) is another valuable technique for sample clean-up and enrichment. SPE cartridges with various sorbents can be used to selectively retain and elute the target compound, thereby removing interfering substances from the crude extract.
Development of Advanced Chromatographic Fractionation and Purification Techniques
Comprehensive Spectroscopic and Spectrometric Techniques for Structural Assignment
The primary techniques employed for the structural assignment of natural products include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the structure of organic molecules. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to piece together the molecular puzzle.
¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.
¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms present.
2D NMR Experiments (COSY, HSQC, HMBC): These experiments establish correlations between different atoms, allowing for the assembly of the carbon skeleton and the placement of functional groups.
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) are commonly used to ionize the molecule. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide additional clues about the structure of the molecule by showing how it breaks apart.
| Technique | Information Obtained |
| ¹H NMR | Proton chemical shifts, coupling constants, and integration |
| ¹³C NMR | Carbon chemical shifts and types (CH₃, CH₂, CH, C) |
| COSY | Connectivity of neighboring protons |
| HSQC | Direct one-bond proton-carbon correlations |
| HMBC | Long-range (2-3 bond) proton-carbon correlations |
| HRMS | Exact mass and molecular formula |
| MS/MS | Fragmentation patterns for structural confirmation |
By integrating the data from these comprehensive spectroscopic and spectrometric analyses, the complete and unambiguous structure of this compound can be confidently assigned.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful non-destructive tool for identifying the functional groups present within a molecule. ijcrar.comsemanticscholar.org These techniques probe the vibrational modes of chemical bonds, which are unique to the bond type and its environment, thereby generating a characteristic "fingerprint" spectrum for the molecule. ijcrar.com
Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. Specific functional groups absorb IR radiation at characteristic frequencies. For a complex molecule like this compound, which belongs to the coumarin (B35378) family of compounds, FTIR is instrumental in identifying key structural motifs. For instance, the presence of a lactone (a cyclic ester) is a hallmark of the coumarin scaffold, which would be expected to produce a strong, characteristic carbonyl (C=O) stretching absorption band.
Raman Spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light, usually from a laser. vliz.be While FTIR is sensitive to changes in the dipole moment of a bond during vibration, Raman spectroscopy is sensitive to changes in polarizability. This makes it particularly effective for identifying non-polar bonds and symmetric vibrations, such as C-C bonds within aromatic rings, which are often weak in FTIR spectra.
The combined application of FTIR and Raman provides a more complete picture of the functional groups within this compound. Theoretical calculations, such as those performed using Density Functional Theory (DFT), can be used to predict vibrational frequencies, aiding in the precise assignment of observed spectral bands. ijcrar.com
| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| O-H (Alcohol/Phenol) | Stretching | 3500-3200 | 3500-3200 | Broad, Strong (FTIR) |
| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 | Medium to Weak |
| C-H (Aliphatic) | Stretching | 3000-2850 | 3000-2850 | Medium to Strong |
| C=O (Lactone/Ester) | Stretching | 1750-1715 | 1750-1715 | Very Strong (FTIR) |
| C=C (Aromatic) | Stretching | 1625-1440 | 1625-1440 | Variable (Strong in Raman) |
| C-O (Ester/Ether) | Stretching | 1300-1000 | 1300-1000 | Strong (FTIR) |
X-ray Crystallography for Definitive Three-Dimensional Structure
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. wikipedia.orgpatnawomenscollege.in This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry, which is crucial for establishing the absolute configuration of complex natural products like this compound. rsc.org
The methodology involves three primary steps:
Crystallization : The first and often most challenging step is to grow a high-quality, single crystal of the compound. wikipedia.org The crystal must be sufficiently ordered and large enough (typically >0.1 mm) to diffract X-rays effectively.
Data Collection : The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are meticulously recorded by a detector as the crystal is rotated. patnawomenscollege.in
Structure Solution and Refinement : The diffraction pattern is mathematically transformed into an electron density map of the molecule. From this map, the positions of individual atoms can be determined. This initial model is then refined to best fit the experimental data, resulting in a highly accurate three-dimensional molecular structure. wikipedia.org
For coumarin derivatives, X-ray crystallography has been essential in confirming structures, revealing subtle conformational details, and understanding intermolecular interactions within the crystal lattice. embopress.orgrsc.org Although obtaining suitable crystals can be a significant bottleneck, the definitive structural data provided by a successful X-ray analysis is unparalleled. rsc.org
Computational Chemistry in Structural Validation and Prediction
Computational chemistry provides powerful tools for validating experimentally determined structures and predicting molecular properties. For complex molecules like this compound, computational methods are indispensable for interpreting spectroscopic data and understanding conformational dynamics.
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. thenucleuspak.org.pk It has become a standard tool in chemistry for predicting a wide range of properties, including spectroscopic data, with a high degree of accuracy. ijres.org
In the context of structural elucidation, DFT calculations are particularly valuable for:
Validating Proposed Structures : By calculating theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra for a proposed structure, researchers can compare this data directly with experimental results. ijres.orgnih.gov A strong correlation between the calculated and experimental spectra provides powerful evidence in support of the proposed structure.
Assigning Spectroscopic Signals : Complex experimental spectra can be difficult to interpret. DFT calculations can help assign specific signals to particular atoms or functional groups within the molecule. ijcrar.com
Distinguishing Between Isomers : When multiple isomers are plausible based on initial spectroscopic data, DFT can be used to calculate the predicted spectra for each isomer. The isomer whose calculated spectrum most closely matches the experimental data is the most likely correct structure.
For coumarin derivatives, Time-Dependent DFT (TD-DFT) has been successfully used to compute and predict electronic transitions, such as UV-Vis absorption and fluorescence spectra. aip.orgresearchgate.netmdpi.com
| Spectroscopic Parameter | Hypothetical Experimental Value | DFT-Calculated Value (B3LYP/6-311G**) | Deviation |
|---|---|---|---|
| ¹³C Chemical Shift (Lactone C=O) | 165.2 ppm | 164.8 ppm | -0.4 ppm |
| ¹H Chemical Shift (Aromatic Proton) | 7.34 ppm | 7.29 ppm | -0.05 ppm |
| FTIR Frequency (C=O Stretch) | 1725 cm⁻¹ | 1731 cm⁻¹ | +6 cm⁻¹ |
| UV-Vis λmax | 315 nm | 311 nm | -4 nm |
While techniques like X-ray crystallography provide a static picture of a molecule in its crystalline state, molecules in solution are often flexible and can adopt multiple conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov
An MD simulation solves Newton's equations of motion for a system of atoms, allowing researchers to observe how a molecule like this compound behaves in a simulated environment (e.g., in a solvent like water or chloroform). arabjchem.org This approach is critical for:
Exploring Conformational Space : MD simulations can identify the most stable (low-energy) conformations of a molecule and the energy barriers between them. This is particularly important for molecules with rotatable bonds and flexible side chains.
Understanding Molecular Interactions : Simulations can reveal how a molecule interacts with solvent molecules or other biomolecules, providing insights into its solubility and potential biological activity. researchgate.netmdpi.com
Refining Structures : MD can be used to refine structures obtained from other methods, ensuring they represent energetically favorable conformations.
For coumarin-based compounds, MD simulations have been employed to study their stability and interaction with biological targets, such as proteins, providing a dynamic view of the binding process that complements static docking studies. nih.goveurekaselect.com
| Parameter | Typical Value / Description |
|---|---|
| Force Field | AMBER, CHARMM, GROMOS |
| Solvent Model | TIP3P (Explicit Water) or GBSA (Implicit) |
| System Temperature | 300 K (controlled by thermostat) |
| System Pressure | 1 bar (controlled by barostat) |
| Simulation Time | 50 - 200 nanoseconds (ns) |
| Time Step | 2 femtoseconds (fs) |
| Ensemble | NPT (Isothermal-isobaric) |
Biosynthetic Pathway Elucidation and Genetic Analysis
Hypothesized Biosynthetic Precursors and Intermediate Metabolites
Currently, there is no published research that specifically identifies or hypothesizes the biosynthetic precursors and intermediate metabolites involved in the formation of Secodihydro-hydramicromelin B. General principles of secondary metabolite biosynthesis would suggest that it likely originates from primary metabolites common in plants, such as those from the shikimate or polyketide pathways. However, without experimental evidence, any proposed pathway would be purely speculative.
Molecular Cloning and Functional Expression of Biosynthetic Genes
There are no reports available on the molecular cloning or functional expression of genes responsible for the biosynthesis of this compound. The identification of a gene cluster responsible for its production would be a significant breakthrough in the field.
Stable Isotope Labeling and Tracing Experiments to Map Biosynthetic Routes
No stable isotope labeling and tracing experiments have been published that map the biosynthetic routes leading to this compound. Such studies are essential for empirically determining the origin of the carbon skeleton and the sequence of biosynthetic transformations.
Chemoenzymatic and Synthetic Biology Approaches for Pathway Reconstruction
In the absence of knowledge about the native biosynthetic pathway, there have been no reported attempts at chemoenzymatic or synthetic biology approaches for the reconstruction of the this compound pathway.
Mechanistic Investigations of Biological Activities in Controlled Preclinical Models
Identification and Characterization of Cellular and Molecular Targets
Currently, there is no publicly available research that identifies the specific cellular and molecular targets of Secodihydro-hydramicromelin B. The direct protein interactions, receptor binding affinities, and enzymatic inhibition profiles of this compound have not been reported. Future research is necessary to isolate and characterize the precise biological molecules with which this compound interacts to exert any potential physiological effects.
In Vitro Pharmacological Profiling in Defined Biological Systems
Detailed in vitro pharmacological studies of this compound are not available in the current body of scientific literature. The following subsections outline key areas where research is needed.
Analysis of Cellular Signaling Pathway Modulation (e.g., MAPK, NF-κB, PI3K/Akt)
There is no data available on the effects of this compound on key cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), or Phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathways. Investigations into whether this compound can modulate the phosphorylation status and activity of crucial proteins within these cascades are required to understand its potential role in cellular regulation.
Investigations into Programmed Cell Death Induction (Apoptosis, Autophagy, Necroptosis) Mechanisms
The impact of this compound on programmed cell death pathways, including apoptosis, autophagy, and necroptosis, has not been investigated. Studies are needed to determine if this compound can induce or inhibit these forms of cell death and to identify the molecular mechanisms involved, such as the activation of caspases, formation of autophagosomes, or regulation of the necroptosome complex.
Characterization of Antioxidant Mechanisms and Reactive Oxygen Species Scavenging
There is no scientific evidence to date characterizing the antioxidant properties of this compound. Research has not been conducted to assess its capacity to scavenge reactive oxygen species (ROS), chelate metal ions, or influence the activity of endogenous antioxidant enzymes.
Elucidation of Anti-inflammatory Modulatory Effects on Cytokine Production and Enzyme Activity
The potential anti-inflammatory effects of this compound remain unexamined. There are no studies reporting its influence on the production of pro-inflammatory or anti-inflammatory cytokines, nor its effect on the activity of key inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).
Exploration of Neuroprotective Mechanisms in Cellular Models of Neuronal Damage
The neuroprotective potential of this compound has not been explored. There is a lack of research investigating whether this compound can protect neurons from damage in cellular models of neurotoxicity or neurodegenerative diseases.
Scientific Data on this compound Currently Unavailable in Publicly Accessible Research
Despite a comprehensive search of scientific databases and literature, no peer-reviewed research or detailed preclinical data could be found for the chemical compound this compound.
While the compound is listed by some chemical suppliers with a CAS number of 1212148-58-7 and a molecular formula of C15H18O8, there is a notable absence of published studies in the public domain detailing its biological activities and mechanistic properties. Information from commercial sources suggests it may be a natural product with antibiotic properties, purportedly acting by disrupting bacterial cell wall synthesis and interfering with protein synthesis. However, these claims are not substantiated by accessible scientific research.
Therefore, it is not possible to provide a detailed article on the "" for this compound that adheres to the requested scientific rigor and specific outline. The required information for the following sections is not available in the current body of scientific literature:
Advanced 'Omics' Technologies for Comprehensive Mechanistic Elucidation:No transcriptomic or proteomic studies have been published that would provide insight into the gene and protein expression profiles affected by this compound.
Without primary research data, any attempt to generate the requested article would be speculative and would not meet the standards of a scientifically accurate and informative piece. Further research and publication in peer-reviewed journals are necessary to elucidate the biological properties and potential therapeutic applications of this compound.
Metabolomics for Endogenous Metabolite Perturbation Analysis
Metabolomics serves as a powerful tool to investigate the systemic effects of a compound by analyzing the global profile of endogenous metabolites in a biological system. In preclinical models, this approach can reveal significant perturbations in metabolic pathways following treatment, offering clues to the compound's mechanism of action.
A study investigating the physiological and metabolomic responses of Hydrangea macrophylla to lead (Pb) exposure highlights how environmental stressors can alter the metabolic landscape of an organism. In this research, metabolomic profiling of root exudates was conducted to understand the rhizoremediation mechanisms. The analysis identified 181 compounds in the root exudates of Hydrangea macrophylla. nih.gov Under lead-induced stress, significant alterations in the secretion of various metabolites were observed. For instance, Pb stress was found to suppress amino acid metabolism in Hydrangea macrophylla. nih.gov
Another study on two different cultivars of Hydrangea macrophylla under lead stress further illustrates the utility of metabolomics. nih.gov Non-targeted metabolomics analysis identified 193 metabolites, with 37 showing differential expression under Pb stress. nih.gov In the lead-sensitive cultivar, a significant upregulation of organic acids was noted, whereas the lead-resistant cultivar showed an increase in carbohydrates, fatty acids, organic acids, and lipids. nih.gov This differential metabolic response underscores the role of these metabolite classes in stress tolerance and adaptation.
These studies, while not directly involving this compound, demonstrate a robust framework for its future investigation. A hypothetical metabolomics study on this compound in a preclinical model could involve the following:
| Analytical Step | Description | Potential Findings |
| Sample Collection | Collection of biofluids (e.g., plasma, urine) or tissue samples from control and treated animal models. | Provides a snapshot of the metabolic state. |
| Metabolite Extraction | Extraction of polar and non-polar metabolites from the collected samples. | Ensures a comprehensive coverage of the metabolome. |
| LC-MS/GC-MS Analysis | Separation and detection of metabolites using liquid chromatography-mass spectrometry or gas chromatography-mass spectrometry. | Generates high-resolution data of all detectable metabolites. |
| Data Processing | Peak alignment, normalization, and identification of metabolites using spectral databases. | Converts raw data into a quantifiable metabolite list. |
| Statistical Analysis | Univariate and multivariate statistical analyses (e.g., t-tests, PCA, PLS-DA) to identify significantly altered metabolites. | Pinpoints the specific metabolites perturbed by the compound. |
Chemical Synthesis and Development of Analogues
Development of Novel Synthetic Methodologies Applicable to the Secodihydro-hydramicromelin B Skeleton
Cascade Reactions and One-Pot Transformations
Cascade reactions, also known as tandem or domino reactions, are chemical processes in which multiple bonds are formed in a single synthetic operation. These reactions are highly desirable as they can significantly increase molecular complexity in a single step, leading to more efficient and elegant syntheses. One-pot transformations, a related concept, involve the sequential execution of multiple reactions in a single reaction vessel, avoiding the need for purification of intermediates.
For the synthesis of the 3,4-dihydrocoumarin core of this compound, several cascade reactions have been reported that could be adapted. A notable example involves a C-H oxidation/conjugate addition/cyclization cascade. nih.govnih.govresearchgate.net This one-pot strategy can be envisioned to construct multisubstituted 3,4-dihydrocoumarins from 2-alkyl phenols and oxazolones with high diastereoselectivity. nih.govnih.govresearchgate.net In a hypothetical application to this compound, a suitably substituted phenol could react with a functionalized oxazolone to rapidly assemble the core structure.
Another potential cascade approach is the Er(OTf)₃-catalyzed reaction of para-quinone methides with 1,3-dicarbonyl compounds. rsc.orgresearchgate.net This method allows for the efficient construction of 4-aryl-3,4-dihydrocoumarins. By carefully selecting the appropriate starting materials, this strategy could be tailored to introduce the specific substitution pattern found in this compound.
The following table outlines potential cascade reactions applicable to the synthesis of the dihydrocoumarin scaffold.
| Reaction Type | Key Transformations | Potential Starting Materials for this compound Synthesis | Key Advantages |
| C-H Oxidation/Conjugate Addition/Cyclization | C-H activation, Michael addition, Lactonization | Substituted 2-alkyl phenol, Functionalized oxazolone | High efficiency, excellent diastereoselectivity, one-pot operation nih.govnih.govresearchgate.net |
| Catalytic Cascade Cyclization | 1,6-addition, Intramolecular cyclization | para-Quinone methide, 1,3-dicarbonyl compound | Access to diverse coumarin (B35378) structures, potential for asymmetric catalysis rsc.orgresearchgate.net |
| Decarboxylative and Dearomatizative Cascade | Decarboxylation, Dearomatization, Lactonization | Substituted coumarin-3-carboxylic acid | Introduction of complexity from simple precursors |
Green Chemistry Approaches in Synthetic Strategy
Green chemistry principles are integral to modern synthetic design, aiming to create chemical processes that are environmentally benign. kjscollege.com These principles include the use of renewable feedstocks, the reduction of derivatives, the use of catalysts over stoichiometric reagents, and the design of energy-efficient processes.
In the context of synthesizing this compound analogues, several green chemistry approaches can be considered. The choice of solvent is a critical factor. The use of greener solvents such as water, ethanol, or deep eutectic solvents is highly encouraged. nih.gov For instance, Knoevenagel condensations, a common method for coumarin synthesis, have been successfully performed in aqueous media or deep eutectic solvents, which act as both the solvent and catalyst. nih.gov
The use of biocatalysis is another cornerstone of green chemistry. Enzymes can offer high selectivity and operate under mild reaction conditions. For the synthesis of the dihydrocoumarin core, microbial reduction of a corresponding coumarin precursor could be a viable green approach. mdpi.com This method avoids the use of hazardous reducing agents and often proceeds with high enantioselectivity.
Furthermore, the principles of atom economy can be maximized through the use of catalytic methods. For example, instead of using stoichiometric amounts of a Lewis acid, a catalytic amount can be employed, which reduces waste and cost. The development of reusable catalysts is also a key area of research in green chemistry.
The table below summarizes potential green chemistry approaches for the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Specific Example | Environmental Benefit |
| Safer Solvents | Replacement of hazardous organic solvents. | Knoevenagel condensation in water or deep eutectic solvents. nih.gov | Reduced toxicity and environmental pollution. |
| Biocatalysis | Use of enzymes or whole-cell systems for chemical transformations. | Microbial reduction of a coumarin to a dihydrocoumarin. mdpi.com | Mild reaction conditions, high selectivity, reduced use of hazardous reagents. |
| Catalysis | Use of catalytic amounts of reagents instead of stoichiometric amounts. | Yb(OTf)₃-catalyzed synthesis of 2-oxo-2H-chromene-3-carboxylic acids. nih.gov | Reduced waste, increased atom economy. |
| Energy Efficiency | Use of microwave or ultrasound irradiation to reduce reaction times and energy consumption. | Microwave-assisted Knoevenagel condensation. kjscollege.com | Faster reactions, lower energy usage. |
By integrating these cascade reactions and green chemistry principles, the synthesis of this compound and its analogues can be approached in a manner that is not only efficient but also environmentally responsible, aligning with the goals of modern sustainable chemical manufacturing.
Structure Activity Relationship Sar and Chemoinformatic Studies
Rational Design and Synthesis of Secodihydro-hydramicromelin B Analogues
The rational design of analogues is a methodical process that begins with a lead compound, in this case, this compound. The goal is to synthesize new molecules with improved properties, such as enhanced biological activity, better selectivity, or more favorable pharmacokinetic profiles. This process often involves creating a library of related compounds by systematically altering different parts of the lead molecule.
For instance, chemists might modify functional groups, change the size or shape of the carbon skeleton, or introduce new substituents. The synthesis of these analogues would likely follow multi-step organic synthesis routes, tailored to the specific structural complexities of this compound. Each new analogue is then tested to determine how the structural modification has impacted its biological activity.
Identification of Key Pharmacophoric Elements and Structural Determinants for Biological Activity
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. Identifying the pharmacophore of this compound would be a critical step in understanding its mechanism of action and in designing new, more effective drugs.
The specific placement of functional groups on a molecule can have a profound impact on its biological activity. For a compound like this compound, researchers would investigate how shifting, adding, or removing functional groups such as hydroxyls, carboxyls, or methyl groups affects its interaction with its biological target. For example, a hydroxyl group in one position might be crucial for forming a hydrogen bond with a receptor, while in another position it might hinder binding due to steric clash.
A hypothetical SAR study on this compound might yield data similar to the interactive table below, illustrating how different functional group modifications could influence biological activity.
| Analogue | Modification | Relative Activity |
| 1 | -OH at C-5 | 100% |
| 2 | -OCH3 at C-5 | 75% |
| 3 | -H at C-5 | 20% |
| 4 | -COOH at C-7 | 120% |
| 5 | -COOCH3 at C-7 | 90% |
This is a hypothetical data table for illustrative purposes.
Many organic molecules, including natural products like this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. longdom.org These enantiomers can have vastly different biological activities because biological targets, such as enzymes and receptors, are also chiral. nih.gov Therefore, one enantiomer may bind to a target with high affinity, while the other may have little to no effect, or even produce undesirable side effects. nih.gov
Computational Chemistry Approaches in SAR Analysis
Computational chemistry has become an indispensable tool in modern drug discovery. By using computer models, scientists can predict how a molecule will behave and interact with its biological target, thereby saving time and resources in the laboratory.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a target protein. ijcaonline.org This allows researchers to visualize how a compound like this compound might fit into the active site of its target and to identify the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction. nih.govnih.gov These simulations model the movement of atoms over time, allowing researchers to study the stability of the ligand-protein complex and to understand how the binding of the ligand might induce conformational changes in the target protein. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of molecules with known activities, a QSAR model can be created that can then be used to predict the activity of new, untested compounds. This allows researchers to prioritize the synthesis of analogues that are most likely to be active, thereby streamlining the drug discovery process.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a 3D query in virtual screening to search large compound libraries for novel molecules with similar features and potential activity.
A diligent search of scientific databases and research literature yielded no specific studies on the pharmacophore modeling or virtual screening of this compound. Consequently, there are no established pharmacophore models or virtual screening campaigns reported for this particular compound.
Table 1: Pharmacophore-Based Virtual Screening Data for this compound
| Parameter | Value |
| Number of Pharmacophore Models Developed | Data not available |
| Software Used for Model Generation | Data not available |
| Screened Compound Libraries | Data not available |
| Number of Virtual Hits Identified | Data not available |
| Hit Compounds with Confirmed Activity | Data not available |
Conformational Analysis and its Impact on Receptor Binding
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial for predicting its ability to bind to a biological target, such as a protein receptor, as the three-dimensional shape of the ligand must be complementary to the binding site.
Detailed conformational analysis and studies on the impact of these conformations on the receptor binding of this compound have not been reported in the peer-reviewed scientific literature. As such, there is no available data detailing the specific energetic preferences of its conformers or how they influence interactions with any biological receptors.
Table 2: Conformational Analysis and Receptor Binding Data for this compound
| Parameter | Value |
| Computational Method for Analysis | Data not available |
| Identified Low-Energy Conformers | Data not available |
| Receptor Target(s) Studied | Data not available |
| Key Intermolecular Interactions | Data not available |
| Binding Affinity (e.g., Ki, IC50) | Data not available |
Advanced Analytical Methodologies for Research and Quality Control
Chromatographic Techniques for Quantitative Analysis and Purity Assessment
Chromatographic methods form the cornerstone of analytical procedures for Secodihydro-hydramicromelin B, enabling its separation from complex mixtures and precise quantification.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the quantitative analysis and purity assessment of this compound. The development of a validated HPLC method is a critical step in ensuring accurate and reproducible results.
Method Development: A typical HPLC method for the analysis of coumarins like this compound would employ a reversed-phase approach. A C18 column is commonly the stationary phase of choice due to its versatility and effectiveness in separating moderately polar compounds. The mobile phase is generally a gradient mixture of an aqueous solvent (often with a small amount of acid, such as formic or acetic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. Detection is most effectively achieved using a Diode Array Detector (DAD) or a UV detector, set at the maximum absorbance wavelength of the coumarin (B35378) chromophore.
Method Validation: A comprehensive validation of the HPLC method is essential and would typically include the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the separation of this compound from other compounds in the sample matrix.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Interactive Data Table: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Stationary Phase | C18 Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min, 10-30% B; 5-20 min, 30-70% B; 20-25 min, 70-10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm and 320 nm (DAD) |
| Injection Volume | 10 µL |
While this compound itself is not highly volatile, Gas Chromatography (GC) can be employed for its analysis following a derivatization step. Derivatization increases the volatility of the compound, making it amenable to GC analysis. A common approach is silylation, where active hydrogen atoms are replaced by a trimethylsilyl (TMS) group.
The derivatized sample is then injected into the GC, which is typically equipped with a capillary column (e.g., DB-5ms) and a Flame Ionization Detector (FID) for quantification. The temperature program of the GC oven is optimized to ensure the separation of the derivatized analyte from other volatile components in the sample.
Supercritical Fluid Chromatography (SFC) presents a powerful alternative to HPLC, particularly for chiral separations. As a "green" technology that primarily uses compressed carbon dioxide as the mobile phase, SFC can offer faster separations and reduced solvent consumption. For a compound like this compound, which may possess chiral centers, SFC coupled with a chiral stationary phase (CSP) would be the method of choice for enantiomeric separation and purity assessment. Polysaccharide-based CSPs are commonly used for the chiral resolution of coumarins. The mobile phase in SFC often includes a small amount of a polar organic modifier, such as methanol or ethanol, to enhance the elution of polar analytes.
Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound in complex matrices and for the identification of its metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is exceptionally well-suited for the trace analysis of this compound and for the profiling of its metabolites in biological samples. The LC component separates the compounds, which are then ionized and detected by the mass spectrometer.
Ionization Techniques: For coumarins, Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used.
Mass Analysis: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification. In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This high degree of specificity allows for accurate quantification even in complex biological matrices.
For metabolite profiling, a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is often employed to obtain accurate mass measurements of potential metabolites, which aids in the elucidation of their elemental composition.
Interactive Data Table: Illustrative LC-MS/MS Parameters for this compound Quantification
| Parameter | Value |
| LC System | UPLC/HPLC |
| Column | C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Source | ESI Positive Mode |
| MS/MS Transition | Analyte-specific precursor ion → product ion |
| Collision Energy | Optimized for the specific transition |
| Dwell Time | 100 ms |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS analysis would typically follow a derivatization step, as described for GC. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte upon electron ionization. This fragmentation pattern can serve as a fingerprint for the compound, allowing for its confident identification. GC-MS is particularly useful for the analysis of volatile compounds that may be present in the essential oil fraction of the plant sources of this compound.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.org This hybrid method is exceptionally well-suited for the analysis of polar and charged small molecules like this compound, particularly within complex biological matrices. The technique offers high resolving power, requires minimal sample volumes (in the nanoliter range), and can perform analyses at high speed. wikipedia.org
In the context of this compound research, CE-MS serves as a primary tool for separation, identification, and quantification. The separation in the capillary is based on the analyte's charge-to-size ratio under a high electric field, allowing for the effective resolution of the parent compound from its metabolites or degradation products. wikipedia.orgnih.gov Following separation, the analyte is introduced into the mass spectrometer, typically via an electrospray ionization (ESI) interface. ESI converts the molecules into gas-phase ions, which are then separated by the mass analyzer based on their mass-to-charge (m/z) ratio. wikipedia.orgresearchgate.net This process provides precise molecular weight information and, through tandem mass spectrometry (MS/MS), yields structural data from fragmentation patterns, confirming the identity of the compound. researchgate.netnih.gov
The development of a CE-MS method for this compound would involve optimizing several key parameters to achieve the desired sensitivity and resolution. These include the composition of the background electrolyte (BGE), the applied voltage, capillary dimensions, and the ESI-MS interface conditions. For coumarin-related compounds, ESI in positive ion mode is often effective, with fragmentation typically involving the loss of carbon dioxide (CO2) from the protonated molecular ion. nih.gov
| Parameter | Typical Value / Condition | Purpose |
| Capillary | Fused silica (B1680970), 50 µm i.d., 50-75 cm length | Provides the medium for electrophoretic separation. |
| Background Electrolyte (BGE) | 25-50 mM Ammonium acetate/formate, pH 3-5 | Maintains pH, carries the current, and influences analyte migration. |
| Separation Voltage | 20-30 kV | Drives the electrophoretic separation of analytes. |
| Injection Mode | Hydrodynamic or Electrokinetic | Introduces a precise volume of the sample into the capillary. |
| Ionization Source | Electrospray Ionization (ESI) | Generates charged ions from the eluted analyte for MS detection. |
| MS Detection Mode | Positive Ion Mode | Detects protonated molecules [M+H]+. |
| Expected [M+H]+ for this compound | m/z 327.1 | Corresponds to the molecular weight (326.3 g/mol ) plus a proton. targetmol.combiosynth.com |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Generates characteristic fragment ions for structural confirmation. |
Spectrophotometric and Fluorometric Assays for In Vitro High-Throughput Screening
Spectrophotometric and fluorometric assays are fundamental techniques in drug discovery and biochemical research, offering rapid and sensitive methods for high-throughput screening (HTS). Given that this compound is a coumarin derivative, its intrinsic photophysical properties can be leveraged for such assays. researchgate.net Coumarins and their metabolites, like 7-hydroxycoumarins, are well-known for their fluorescent properties, making them excellent probes for monitoring enzyme activities. nih.gov
Fluorescence-based assays are generally preferred for HTS due to their high sensitivity, specificity, and amenability to miniaturization. nih.gov In a typical assay designed to screen for enzyme inhibitors, a non-fluorescent or weakly fluorescent substrate derivatized from a coumarin scaffold is used. Enzymatic activity converts this substrate into a highly fluorescent product. The presence of an inhibitor, such as this compound (if active), would prevent this conversion, resulting in a low fluorescence signal. This approach is sensitive, fast, reliable, and cost-effective. nih.gov
Spectrophotometric assays, which measure changes in light absorption, can also be employed. The analysis of the UV-Visible absorption spectrum of this compound can help determine the optimal wavelength for quantification. researchgate.net While generally less sensitive than fluorometry, spectrophotometry is a robust and widely accessible technique for measuring reaction kinetics and compound concentration.
The development of an HTS assay involving this compound would require characterization of its spectroscopic properties, including its molar absorptivity at its maximum absorption wavelength (λmax) and its quantum yield of fluorescence at optimal excitation (λex) and emission (λem) wavelengths. nih.govresearchgate.net
| Property | Wavelength / Value | Relevance in HTS |
| UV-Vis Absorption (λmax) | ~310-340 nm (Typical for coumarins) | Used for concentration determination via spectrophotometry (Beer-Lambert Law). |
| Fluorescence Excitation (λex) | ~310-360 nm (Typical for coumarins) | Wavelength of light used to excite the fluorophore to a higher energy state. nih.gov |
| Fluorescence Emission (λem) | ~390-460 nm (Typical for coumarins) | Wavelength of light emitted as the fluorophore returns to the ground state; this signal is measured. nih.govresearchgate.net |
| Assay Format | 96-well or 384-well microplates | Allows for the simultaneous testing of thousands of compounds. |
| Detection Method | Microplate reader (Absorbance or Fluorescence) | Instrument used to quantify the signal from each well. |
Purity Validation and Certification for Research Reference Standards
The establishment of this compound as a research reference standard is essential for ensuring the accuracy, reproducibility, and validity of analytical measurements. fishersci.comnih.gov A certified reference material (CRM) is a highly purified and well-characterized substance used for calibrating instruments, validating analytical methods, and as a quality control standard. wikipedia.orgspectrumchemical.com The process of purity validation and certification is rigorous and must adhere to stringent manufacturing and characterization protocols. spectrumchemical.com
Purity validation involves a comprehensive assessment using multiple orthogonal analytical techniques to identify and quantify all potential impurities. creative-biolabs.com This is crucial because reference standards isolated from natural sources may contain structurally similar impurities that are difficult to separate and detect with a single method. sigmaaldrich.com The purity assignment is not merely an absence of contaminants but a precise measurement of the mass fraction of the main component.
The validation process typically includes:
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with UV and/or MS detection is used to detect and quantify organic impurities. creative-biolabs.com
Residual Solvents: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is employed to quantify any solvents remaining from the purification process. creative-biolabs.com
Water Content: Karl Fischer titration is the standard method for accurately determining the water content.
Inorganic Impurities: The amount of non-combustible inorganic material is measured through tests like Residue on Ignition or Sulfated Ash. creative-biolabs.com
Identity Confirmation: The structural identity of the compound is unequivocally confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Once the characterization is complete, a Certificate of Analysis (CoA) is issued. This document provides the certified purity value, its associated measurement uncertainty, and a statement of metrological traceability to a recognized standard, such as those from the National Institute of Standards and Technology (NIST). wikipedia.orgnist.gov This certification ensures that the reference standard is fit for its intended purpose in a quality control or research setting. fishersci.com
| Analysis | Method | Purpose | Typical Acceptance Limit |
| Identity | ¹H NMR, ¹³C NMR, MS, IR | Confirms the chemical structure is correct. | Conforms to structure |
| Purity (Organic) | HPLC-UV/MS | Quantifies structurally related and unrelated organic impurities. | ≥98% |
| Water Content | Karl Fischer Titration | Quantifies the amount of water present. | ≤1.0% |
| Residual Solvents | GC-FID | Quantifies volatile organic solvents from synthesis/purification. | Per ICH/USP guidelines |
| Inorganic Impurities | Residue on Ignition | Quantifies non-volatile inorganic content. | ≤0.1% |
| Content Assignment | Mass Balance or qNMR | Assigns a final purity value by combining results from all tests. | Reported with uncertainty |
Future Directions and Innovation in Secodihydro Hydramicromelin B Research
Exploration of Uninvestigated Biological Activities and Novel Therapeutic Avenues
The future of research on Secodihydro-hydramicromelin B, a complex antibiotic molecule derived from rare microbial strains, is poised for significant expansion beyond its currently understood antibacterial properties. mdpi.com While its primary mode of action is believed to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways, a vast landscape of potential biological activities remains unexplored. mdpi.com Investigating these unexamined bioactivities could unveil novel therapeutic applications for a wide range of diseases.
The exploration of new therapeutic avenues will likely be guided by analogy with other microbial secondary metabolites, which have been found to possess a wide array of pharmacological effects. nih.gov Future research could focus on screening this compound for activities such as:
Antiviral activity: Many microbial products exhibit potent antiviral properties. nih.gov Screening against a panel of viruses, particularly those with high unmet medical needs, could identify new treatment options.
Antifungal activity: The structural complexity of this compound may lend itself to interactions with fungal-specific targets.
Anticancer properties: Natural products are a rich source of anticancer compounds. nih.gov Investigating its effects on various cancer cell lines for cytotoxicity, apoptosis induction, and inhibition of metastasis is a promising research direction.
Immunomodulatory effects: Some microbial compounds can modulate the immune system, either by suppressing or enhancing its activity. mdpi.com This could have implications for treating autoimmune diseases or as adjuvants in vaccines.
Anti-inflammatory activity: Chronic inflammation is a hallmark of many diseases. Assessing the ability of this compound to inhibit key inflammatory pathways could lead to new treatments for conditions like arthritis and inflammatory bowel disease.
These investigations will necessitate the use of advanced high-throughput screening methods and sophisticated cellular and molecular biology techniques to elucidate the mechanisms of action underlying any newly discovered activities. The ultimate goal is to broaden the therapeutic potential of this compound beyond its role as an antibiotic.
Design and Optimization of Advanced Drug Delivery Systems for Preclinical Applications
A significant hurdle in the preclinical development of many natural products, including potentially this compound, is their suboptimal pharmacokinetic properties, such as poor solubility, low bioavailability, and rapid metabolism. researchgate.net The design and optimization of advanced drug delivery systems are therefore crucial for translating its biological activity into therapeutic efficacy in preclinical models.
Future research in this area will likely focus on nano-drug delivery systems, which have shown great promise for improving the delivery of natural products. researchgate.nettechnologynetworks.com These systems can protect the drug from degradation, enhance its solubility, and facilitate targeted delivery to specific tissues or cells.
Key areas of innovation for this compound drug delivery could include:
| Delivery System | Potential Advantages for this compound |
| Liposomes | Can encapsulate both hydrophilic and lipophilic drugs, improving solubility and bioavailability. Surface modification can enable targeted delivery. |
| Polymeric Nanoparticles | Offer controlled and sustained release, reducing dosing frequency and potential side effects. Can be engineered for specific targeting. |
| Micelles | Self-assembling structures that can solubilize poorly water-soluble drugs. Their small size allows for efficient accumulation in tumor tissues. |
| Dendrimers | Highly branched, well-defined macromolecules with a large number of surface groups that can be functionalized for targeting and solubility enhancement. |
The development of these delivery systems will require a multidisciplinary approach, combining expertise in materials science, chemistry, and pharmacology. Preclinical evaluation in animal models will be essential to assess the in vivo efficacy, biodistribution, and safety of these formulations. nih.gov The successful development of an advanced drug delivery system could be a critical step in unlocking the full therapeutic potential of this compound.
Investigation of Synergistic and Antagonistic Interactions with Other Bioactive Compounds
The therapeutic efficacy of this compound may be significantly influenced by its interaction with other bioactive compounds. Investigating these synergistic and antagonistic interactions is a critical area of future research that could lead to more effective combination therapies and a better understanding of its mechanism of action. nih.gov
Synergistic Interactions:
Combining this compound with other antimicrobial agents could result in a synergistic effect, where the combined activity is greater than the sum of their individual effects. biointerfaceresearch.comfrontiersin.org This could be particularly valuable for combating drug-resistant bacteria. biointerfaceresearch.com Future studies could explore combinations with:
Conventional antibiotics: Pairing with antibiotics that have different mechanisms of action could create a multi-pronged attack on bacteria, potentially overcoming resistance mechanisms. frontiersin.org
Other natural products: Many natural compounds exhibit antimicrobial properties and could act in synergy with this compound. researchgate.net
Non-antibiotic drugs: Some non-antibiotic drugs have been found to possess antibacterial activity and could enhance the efficacy of traditional antibiotics. amr-insights.eu
Antagonistic Interactions:
Conversely, antagonistic interactions, where one compound reduces the effectiveness of another, are also possible and important to identify. nih.govrjlm.ro This can occur, for example, when a bacteriostatic drug inhibits the growth that a bactericidal drug requires to be effective. nih.gov Understanding potential antagonisms is crucial to avoid ineffective treatment combinations.
The investigation of these interactions will involve in vitro checkerboard assays to quantify the level of synergy or antagonism, followed by in vivo studies to confirm these findings. The data generated will be invaluable for designing rational combination therapies that maximize therapeutic benefit and minimize the development of resistance.
Advanced Computational Design and De Novo Synthesis of Enhanced Analogues
The structural complexity of this compound presents both a challenge and an opportunity for medicinal chemists. Advanced computational design and de novo synthesis offer powerful tools to create enhanced analogues with improved potency, selectivity, and pharmacokinetic properties.
Computational Design:
Computational modeling and simulation can be used to understand the structure-activity relationships of this compound. By creating a virtual model of the molecule and its putative biological targets, researchers can predict how modifications to its structure will affect its activity. This in silico approach can significantly accelerate the design of new analogues by prioritizing the most promising candidates for synthesis. jchemlett.com
De Novo Synthesis:
De novo synthesis refers to the creation of complex molecules from simple, readily available starting materials. wikipedia.org While challenging for complex natural products, a successful de novo synthesis of this compound would provide a reliable and scalable source of the compound for further research and development. More importantly, it would open the door to the creation of a library of analogues with targeted modifications.
Future research in this area will likely involve:
Development of a robust synthetic route: This will be a critical first step to enable the creation of analogues.
Generation of a diverse analogue library: By systematically modifying different parts of the molecule, a wide range of new compounds can be created.
Iterative design-synthesis-testing cycles: The biological activity of the synthesized analogues will be tested, and the results will be fed back into the computational models to refine the design of the next generation of compounds.
This integrated approach of computational design and de novo synthesis holds the potential to transform this compound from a natural product lead into a clinically viable drug candidate.
Application of Artificial Intelligence and Machine Learning in Natural Product Discovery and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize natural product research, and their application to the study of this compound could accelerate its development significantly. tandfonline.comnih.govnih.gov These technologies can analyze vast and complex datasets to identify patterns and make predictions that are beyond the capabilities of human researchers.
Key applications of AI and ML in the context of this compound research include:
| Application Area | Potential Impact on this compound Research |
| Bioactivity Prediction | ML models can be trained on large datasets of known bioactive compounds to predict the potential biological activities of this compound and its analogues. tandfonline.comnih.gov |
| Analogue Design | Generative AI models can design novel molecular structures with desired properties, providing a starting point for the synthesis of enhanced analogues of this compound. |
| Biosynthetic Pathway Elucidation | AI can analyze genomic and metabolomic data from the producing microorganism to help elucidate the biosynthetic pathway of this compound, which could enable its production in a heterologous host. frontiersin.org |
| Drug Delivery System Optimization | ML algorithms can be used to optimize the formulation of drug delivery systems by predicting how different compositions will affect drug loading, release kinetics, and stability. |
| Synergistic/Antagonistic Interaction Prediction | AI can analyze large datasets of drug combination studies to predict potential synergistic or antagonistic interactions between this compound and other compounds. |
The successful application of AI and ML in these areas will depend on the availability of high-quality, well-curated datasets. As more data on this compound and other natural products become available, the predictive power of these computational tools will continue to grow, paving the way for a more efficient and data-driven approach to drug discovery and development. tandfonline.comnih.gov
Q & A
Q. What spectroscopic methods are critical for confirming the molecular structure of Secodihydro-hydramicromelin B?
To confirm the structure, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., , , 2D-COSY, HMBC) and high-resolution mass spectrometry (HRMS). These techniques allow for precise identification of functional groups, connectivity, and molecular formula validation (CHO, MW 326.3) . X-ray crystallography may further resolve stereochemical ambiguities if single crystals are obtainable.
Q. What in vitro assays are recommended for preliminary bioactivity screening of this compound?
Common assays include enzyme inhibition studies (e.g., cyclooxygenase for anti-inflammatory potential), cytotoxicity assays (MTT or SRB on cancer cell lines), and antioxidant activity tests (DPPH radical scavenging). Ensure assay conditions (e.g., solvent controls, concentration ranges) align with the compound’s solubility and stability profiles .
Q. How can researchers ensure reproducibility in isolating this compound from natural sources?
Document extraction parameters rigorously: solvent polarity (e.g., methanol/water gradients), temperature, and chromatographic techniques (e.g., HPLC with C18 columns). Include purity validation via HPLC-UV/ELSD and comparative retention times with authenticated standards .
Advanced Research Questions
Q. What experimental strategies optimize the stereochemical resolution of this compound?
Use chiral stationary phases in HPLC (e.g., Chiralpak IA/IB) or enzymatic resolution methods. For crystallography, co-crystallization with heavy atoms or chiral auxiliaries can enhance diffraction quality. Computational modeling (DFT or molecular docking) may predict energetically favorable configurations .
Q. How should researchers address contradictory data on this compound’s pharmacokinetic properties across studies?
Conduct meta-analyses to identify variables (e.g., dosing regimens, animal models). Validate findings using orthogonal methods: compare in vitro permeability (Caco-2 assays) with in vivo bioavailability studies. Statistical tools like Bland-Altman plots or multivariate regression can quantify variability .
Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicity studies?
Apply nonlinear regression models (e.g., log-logistic or Hill equations) to estimate EC/LC values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Survival analysis (Kaplan-Meier curves) is recommended for longitudinal toxicity data .
Methodological and Reporting Guidelines
Q. How can researchers design experiments to investigate this compound’s mechanism of action in complex biological systems?
Employ omics approaches (transcriptomics/proteomics) paired with pathway enrichment analysis (KEGG, GO). Use CRISPR/Cas9 knockouts or siRNA silencing to validate target engagement. Ensure biological replicates () and include positive/negative controls .
Q. What are the key elements for effectively communicating research on this compound in academic manuscripts?
Abstracts must state the scientific problem, methodology (e.g., extraction protocols), and significance of findings. In results, use tables to compare bioactivity data (IC, selectivity indices) and figures for structural elucidation (NMR spectra, crystal structures). Discuss limitations (e.g., low yield) and propose future directions .
Data Contradiction and Validation
Q. How can conflicting results in this compound’s antioxidant vs. pro-oxidant effects be reconciled?
Replicate experiments under standardized conditions (pH, ROS detection methods). Use electron paramagnetic resonance (EPR) to directly measure radical scavenging. Context-dependent effects (e.g., cell type-specific redox environments) should be explicitly addressed in the discussion .
Q. What validation criteria are essential for confirming novel synthetic routes to this compound?
Report reaction yields, stereochemical outcomes, and spectroscopic validation at each synthetic step. Compare NMR shifts and optical rotations with literature data. Include scalability assessments (gram-scale synthesis) and stability testing under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
